molecular formula C19H24O2 B13833490 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl phenylacetate CAS No. 30982-35-5

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl phenylacetate

Cat. No.: B13833490
CAS No.: 30982-35-5
M. Wt: 284.4 g/mol
InChI Key: FPJNFQPRCFYLDD-UHFFFAOYSA-N
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Description

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl phenylacetate is an organic compound characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless to pale yellow liquid with a distinctive aromatic odor.

Preparation Methods

The synthesis of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl phenylacetate typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-en-2-ylmethanol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl phenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl phenylacetate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of 2-(6,6-Dimethylbicyclo(31

Properties

CAS No.

30982-35-5

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-phenylacetate

InChI

InChI=1S/C19H24O2/c1-19(2)16-9-8-15(17(19)13-16)10-11-21-18(20)12-14-6-4-3-5-7-14/h3-8,16-17H,9-13H2,1-2H3

InChI Key

FPJNFQPRCFYLDD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)CCOC(=O)CC3=CC=CC=C3)C

Origin of Product

United States

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